molecular formula C9H20N2O2 B13893968 Laminine CAS No. 2408-79-9

Laminine

Cat. No.: B13893968
CAS No.: 2408-79-9
M. Wt: 188.27 g/mol
InChI Key: MXNRLFUSFKVQSK-UHFFFAOYSA-N
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Description

Laminine is a glycoprotein that is a crucial component of the extracellular matrix in animals. It plays a vital role in cell differentiation, migration, and adhesion. This compound is a heterotrimeric protein composed of three different chains (α, β, and γ) and is essential for the structural scaffolding of almost every tissue in an organism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Laminine is typically extracted from natural sources rather than synthesized chemically due to its complex structure. One common source is the Engelbreth-Holm-Swarm (EHS) tumor tissue, from which this compound can be extracted using neutral buffers containing 0.5 M sodium chloride or 10 mM ethylenediaminetetraacetic acid (EDTA) .

Industrial Production Methods

In industrial settings, this compound is produced through recombinant DNA technology. This involves inserting the genes encoding the α, β, and γ chains into host cells, which then express and assemble the this compound protein. The recombinant this compound is then purified using chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Laminine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various isoforms of this compound with altered structural and functional properties .

Scientific Research Applications

Laminine has a wide range of applications in scientific research:

Mechanism of Action

Laminine exerts its effects by binding to cell surface receptors such as integrins and dystroglycan. This binding triggers intracellular signaling pathways that regulate cell adhesion, migration, and differentiation. The α, β, and γ chains of this compound interact with various molecular targets, including integrins and other extracellular matrix proteins, to mediate these effects .

Comparison with Similar Compounds

Laminine is unique among extracellular matrix proteins due to its heterotrimeric structure and its ability to form a cross-shaped molecule. Similar compounds include:

This compound’s unique structure and multifunctional properties make it a critical component of the extracellular matrix and a valuable tool in scientific research and industrial applications.

Properties

CAS No.

2408-79-9

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

IUPAC Name

2-amino-6-(trimethylazaniumyl)hexanoate

InChI

InChI=1S/C9H20N2O2/c1-11(2,3)7-5-4-6-8(10)9(12)13/h8H,4-7,10H2,1-3H3

InChI Key

MXNRLFUSFKVQSK-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCCCC(C(=O)[O-])N

Origin of Product

United States

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